2,3,4-Trichlorophenol

Environmental fate Photodegradation Aquatic toxicology

2,3,4-Trichlorophenol is the essential, non-substitutable analytical standard for α-BHC exposure biomonitoring and isomer-specific environmental fate studies. Its unique 2,3,4-substitution governs distinct photodegradation pathways and metabolic specificity; using an incorrect isomer will compromise your method validation and source attribution. This reference-grade material is ready-to-use for GC-MS and LC-MS applications.

Molecular Formula C6H3Cl3O
Molecular Weight 197.4 g/mol
CAS No. 15950-66-0
Cat. No. B099974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trichlorophenol
CAS15950-66-0
Synonyms2,3,4-TCP
2,3,4-trichlorophenol
Molecular FormulaC6H3Cl3O
Molecular Weight197.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)Cl)Cl)Cl
InChIInChI=1S/C6H3Cl3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
InChIKeyHSQFVBWFPBKHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
Solubility in water: none

2,3,4-Trichlorophenol (CAS 15950-66-0) Procurement Guide: Analytical Standards and Research-Grade Chlorophenol Isomer


2,3,4-Trichlorophenol (2,3,4-TCP, CAS 15950-66-0) is a chlorinated aromatic compound of the trichlorophenol class, distinguished by chlorine substitution at the ortho (2), meta (3), and para (4) positions of the phenol ring [1]. Among six possible trichlorophenol isomers, 2,3,4-TCP exhibits unique physicochemical properties including a predicted pKa of approximately 7.1–7.5 and log P values ranging from 3.35–3.8 [2]. The compound is recognized in authoritative toxicological profiles and is commercially available as a certified reference material for environmental monitoring applications .

Why Generic Substitution Among Trichlorophenol Isomers Is Scientifically Unjustified: 2,3,4-TCP Differentiation Evidence


Trichlorophenol isomers cannot be treated as interchangeable substitutes due to position-dependent differences in environmental fate, metabolic pathway specificity, and toxicological behavior [1]. The chlorine substitution pattern directly governs key properties including acid dissociation (pKa), octanol-water partitioning (log P), aqueous solubility, and susceptibility to oxidative degradation [2][3]. Critically, the 2,3,4-substitution pattern confers distinct behavior in photolytic transformation pathways and biomarker specificity—the compound serves as a unique urinary metabolite of α-hexachlorocyclohexane (α-BHC), whereas 2,4,6-TCP derives from distinct precursor metabolism [4]. The evidence below substantiates that procurement of the correct isomer is essential for analytical method validation, environmental fate studies, and metabolic pathway elucidation.

2,3,4-Trichlorophenol Comparative Evidence: Quantified Differentiation from Structural Analogs


Photolytic Transformation Products: Reduced Ecotoxicity Relative to 2,4,6-Trichlorophenol

In a direct comparative photolysis study using Microtox bioluminescence assays, 2,3,4-TCP phototransformation products exhibited markedly lower toxicity than those generated from 2,4,6-trichlorophenol (2,4,6-TCP) under identical xenon lamp illumination conditions [1]. While 2,4,6-TCP photoproducts demonstrated increased toxicity relative to the parent compound, 2,3,4-TCP photoproducts did not measurably contribute to combined toxic effects after partial photolysis, indicating a structurally conferred advantage in environmental persistence-risk profiles [1].

Environmental fate Photodegradation Aquatic toxicology Microtox assay

Physicochemical Property Differentiation: pKa and log P Variation Among Trichlorophenol Isomers

Among trichlorophenol isomers, 2,3,4-TCP exhibits distinct acid dissociation constant (pKa) and octanol-water partition coefficient (log P) values that influence speciation and environmental partitioning behavior [1]. 2,3,4-TCP has a predicted pKa of 7.10–7.53, placing it as a weaker acid than 2,3,6-TCP (pKa 5.65) but comparable to 2,3,5-TCP (pKa 6.79) [1]. Log P values for 2,3,4-TCP range from 3.35 (experimental, EPA) to 3.8 (calculated), indicating moderate hydrophobicity that differs from other isomers and directly affects soil sorption coefficients and bioaccumulation potential [2][3].

Physicochemical characterization Partitioning Speciation modeling Environmental transport

Aqueous Solubility Differentiation: 2,3,4-TCP vs. Experimental and Predicted Values

Aqueous solubility measurements for 2,3,4-TCP show variability across data sources, with reported values of 915 mg/L at 25°C (ChemicalBook) and 86 mg/L at 25°C (INERIS experimental EPA data) [1]. This wide range highlights the importance of verifying solubility data specific to the 2,3,4-isomer for experimental design. For context, solubility varies among trichlorophenols: 2,4,6-TCP aqueous solubility is reported at approximately 800 mg/L at 25°C, and 2,4,5-TCP at approximately 1,200 mg/L, reflecting position-dependent solvation behavior [2].

Solubility Environmental partitioning Sample preparation Bioavailability

Metabolic Pathway Specificity: 2,3,4-TCP as a Distinct Urinary Biomarker for α-BHC Exposure

In rat metabolism studies of α-hexachlorocyclohexane (α-BHC), 2,3,4-trichlorophenol was identified as a specific urinary metabolite, excreted alongside 2,4,6-trichlorophenol and other trichlorophenol isomers [1]. This metabolic profile demonstrates that 2,3,4-TCP serves as a structurally distinct biomarker for α-BHC exposure, differentiating it from 2,4,5-TCP, which is primarily associated with hexachlorobenzene and 1,2,4-trichlorobenzene metabolism [2]. The 2,3,4-substitution pattern arises from specific enzymatic oxidation pathways that are precursor-dependent, establishing this isomer as a requisite analytical target for comprehensive biomonitoring panels [1].

Metabolism Biomonitoring Pesticide exposure Toxicokinetics

Degradation Kinetics: Position-Dependent Oxidative Susceptibility in Chlorophenol Series

Electro-Fenton degradation studies of chlorophenols demonstrate that the number and position of chlorine substituents directly govern oxidation kinetics [1]. Second-order rate constants with hydroxyl radicals range from 3.56 × 10⁹ to 7.75 × 10⁹ M⁻¹ s⁻¹ across the chlorophenol series, with rate constants decreasing as chlorination increases [1]. While 2,3,4-TCP was not directly measured in this study, the data establish that positional isomerism affects degradation susceptibility—a principle validated by photocatalytic studies showing degradation order varies by substitution pattern: 2,4,6-TCP < 2,3-DCP < 2-CP < 2,4-DCP under specific conditions [2].

Advanced oxidation Water treatment Electro-Fenton Degradation kinetics

Analytical Method Validation: GC-MS Reference Standard with Established Fragmentation Profile

2,3,4-TCP is established as a reference standard for GC-MS and LC-APCI-MS determination of chlorophenols in water samples, with a validated trimethylsilyl derivatization protocol and characterized mass fragmentation pattern [1]. A systematic 14-compound GC-MS method validation study demonstrated that 2,3,4-TCP, alongside 2,4,5-TCP, 2,4,6-TCP, and other chlorophenols, can be simultaneously analyzed with high specificity using multiple reaction monitoring acquisition techniques [1]. Calibration curves achieved r² ≥ 0.9987 across acquisition methods, with relative standard deviation percentages ranging from 5.6% to 8.7% [1]. The method's practical utility was validated in environmental water samples including Danube River and tap water matrices [1].

Analytical chemistry GC-MS Environmental monitoring Reference standards

Validated Application Scenarios for 2,3,4-Trichlorophenol Based on Quantitative Differentiation Evidence


Environmental Fate Studies Requiring Photodegradation Product Toxicity Assessment

Researchers conducting photodegradation studies of chlorophenol mixtures should procure 2,3,4-TCP as a distinct analytical standard based on evidence that its phototransformation products exhibit lower Microtox toxicity than those of 2,4,6-TCP under identical irradiation conditions [1]. This property makes 2,3,4-TCP particularly relevant for studies assessing secondary pollution risks from photolytic treatment of chlorophenol-contaminated waters, where isomer-specific fate modeling is required.

α-BHC Pesticide Exposure Biomonitoring and Metabolic Pathway Elucidation

Toxicology and epidemiology laboratories conducting biomonitoring for organochlorine pesticide exposure require 2,3,4-TCP as an essential analytical standard for urinary metabolite quantification [2]. 2,3,4-TCP serves as a specific metabolic marker of α-BHC exposure, distinguishing it from 2,4,5-TCP (hexachlorobenzene/1,2,4-trichlorobenzene marker) and other TCP isomers [2][3]. Substitution with other trichlorophenol isomers would compromise metabolic pathway specificity and exposure source attribution.

GC-MS Method Development for Multi-Chlorophenol Environmental Monitoring

Analytical laboratories developing or validating GC-MS methods for chlorophenol monitoring in water samples should include 2,3,4-TCP as a calibrated analyte [4]. A validated 14-compound method with optimized trimethylsilyl derivatization and MRM acquisition parameters is available, providing a ready-to-implement analytical framework for this isomer alongside 2,4,5-TCP and 2,4,6-TCP in environmental matrices [4]. The method has been field-validated in river and tap water samples.

Physicochemical Partitioning and Environmental Transport Modeling

Environmental chemists modeling the fate and transport of chlorophenols require isomer-specific physicochemical parameters [5][6]. 2,3,4-TCP exhibits distinct pKa (7.1–7.5) and log P (3.35–3.8) values that differ from other trichlorophenol isomers, directly impacting predictions of soil sorption, aqueous speciation, and bioaccumulation potential [5][6]. Use of generic trichlorophenol parameters or incorrect isomer data will introduce systematic error into environmental fate models.

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